molecular formula C26H25FN4O2 B2720417 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine CAS No. 1252820-00-0

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B2720417
CAS No.: 1252820-00-0
M. Wt: 444.51
InChI Key: PZBRJPBTRQSHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-(benzyloxy)phenyl group and at the 5-position with a methyl-piperazine moiety bearing a 2-fluorophenyl substituent. The benzyloxy group confers lipophilicity, while the fluorophenyl substitution on the piperazine may influence electronic properties and receptor interactions. Though specific biological data for this compound are absent in the provided evidence, its structural motifs align with pharmacologically active agents targeting enzymes, receptors, or signaling pathways .

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2/c27-23-8-4-5-9-24(23)31-16-14-30(15-17-31)18-25-28-26(29-33-25)21-10-12-22(13-11-21)32-19-20-6-2-1-3-7-20/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRJPBTRQSHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuropharmacological properties.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 1,2,4-oxadiazole ring and a benzyloxyphenyl group. Its molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3} with a molecular weight of approximately 392.5 g/mol. The structural complexity allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium tuberculosis and other pathogens:

CompoundActivityReference
1aMIC = 0.5 µg/mL against M. tuberculosis
29b4x more potent against S. aureus than vancomycin
30MIC = 0.003–0.03 µg/mL against C. difficile

The mechanism of action for these compounds often involves the inhibition of critical enzymes involved in bacterial cell wall synthesis, such as enoyl-acyl carrier protein (ACP) reductase and fatty acid synthase.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds containing oxadiazole structures. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest:

  • In vitro studies demonstrated that oxadiazole derivatives can induce apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins.
  • Molecular docking studies suggest that these compounds may bind to specific targets involved in tumor growth regulation, such as protein kinases.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects, including potential anxiolytic and antidepressant activities. Research has indicated that:

  • Compounds similar to the one can act as selective inhibitors of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which may alleviate pain and anxiety symptoms .
  • Animal models have shown that these compounds can reduce hyperalgesia and allodynia, suggesting their utility in treating neuropathic pain .

Case Studies

  • Antimicrobial Study : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and evaluated their activity against Mycobacterium bovis. The most active compounds demonstrated significant inhibition in both active and dormant states .
  • Antitumor Research : A study focused on oxadiazole-piperazine hybrids revealed their ability to inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
  • Neuropharmacological Investigation : Research on FAAH inhibitors has shown that compounds with similar structures can effectively manage pain without significant side effects, indicating a favorable therapeutic profile .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine moiety linked to a 1,2,4-oxadiazole ring structure. The synthesis of this compound typically involves:

  • Condensation Reactions : The formation of the oxadiazole ring can be achieved through the condensation of amidoximes with carboxylic acid derivatives or via the dipolar cycloaddition of nitrile oxides to nitriles.
  • Piperazine Derivatives : The piperazine component can be synthesized from various substituted piperazines, allowing for modifications that may enhance biological activity.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit significant anticancer properties. Key findings include:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Mechanism of Action : Studies suggest that it induces apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .

Antimicrobial Activity

The oxadiazole moiety is associated with diverse biological activities, including antimicrobial properties:

  • Broad-Spectrum Activity : Compounds containing oxadiazole scaffolds have demonstrated significant antibacterial effects against pathogens like Mycobacterium tuberculosis and other resistant strains.
  • Inhibition Mechanism : The antimicrobial action is often attributed to the inhibition of key bacterial enzymes involved in fatty acid synthesis.

Applications in Medicinal Chemistry

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine serves as a versatile scaffold for drug development. Its unique structural features allow for:

  • Lead Compound Development : It can act as a starting point for synthesizing new anticancer agents or antimicrobial drugs.
  • Pharmacological Research : The compound is valuable for exploring new therapeutic targets and mechanisms of action within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s key structural elements—1,2,4-oxadiazole, aryl substitutions, and piperazine—are shared with several pharmacologically active molecules. Below is a comparative analysis:

BAY 87-2243

  • Structure : 1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine
  • Key Features :
    • 1,2,4-Oxadiazole linked to a trifluoromethoxyphenyl group.
    • Piperazine substituted with cyclopropyl and pyridyl-methyl-pyrazole groups.
  • Activity : Potent HIF1α inhibitor (IC₅₀ = 0.7 nM for HIF1α reporter activity; IC₅₀ = 2.0 nM for CA-9 protein suppression under hypoxia) .
  • The pyrazole-pyridine scaffold in BAY 87-2243 may confer distinct binding interactions compared to the simpler benzyloxy-phenyl-oxadiazole in the target compound.

V-0219 (Compound 9)

  • Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
  • Key Features :
    • 1,2,4-Oxadiazole linked to a trifluoromethylphenyl group.
    • Piperidine-morpholine hybrid instead of piperazine.
  • Activity: Positive allosteric modulator of GLP-1R with subnanomolar potency in insulin secretion assays .
  • Comparison :
    • The trifluoromethyl group in V-0219 enhances electron deficiency, possibly improving target affinity compared to the benzyloxy group.
    • Piperidine-morpholine substituents may alter solubility and receptor selectivity relative to the 2-fluorophenyl-piperazine in the target compound.

SLM6031434

  • Structure : S-2-(3-[4-(Octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
  • Key Features :
    • 1,2,4-Oxadiazole with an octyloxy-trifluoromethylphenyl group.
    • Pyrrolidine-carboximidamide substituent.
  • Activity : Selective SphK2 inhibitor with optimized blood S1P level modulation .
  • Comparison: The octyloxy chain in SLM6031434 increases hydrophobicity, contrasting with the benzyloxy group’s moderate lipophilicity.

1-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-4-(2-Phenylethenesulfonyl)piperazine

  • Structure : As named.
  • Key Features :
    • Piperazine substituted with a 4-fluorophenyl-oxadiazole and a phenylethenesulfonyl group.
  • Activity: Not explicitly stated, but sulfonyl groups typically enhance solubility and protein binding .
  • Fluorophenyl vs. 2-fluorophenyl substitution may affect piperazine basicity and spatial interactions.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Biological Target Notable Activity/Property
Target Compound 1,2,4-Oxadiazole 4-(Benzyloxy)phenyl, 2-fluorophenyl-piperazine Unknown Hypothetical modulation of CNS/GPCR targets
BAY 87-2243 1,2,4-Oxadiazole Trifluoromethoxyphenyl, pyrazole-pyridine HIF1α IC₅₀ = 0.7 nM (HIF1α inhibition)
V-0219 1,2,4-Oxadiazole Trifluoromethylphenyl, piperidine-morpholine GLP-1R Subnanomolar insulin secretion
SLM6031434 1,2,4-Oxadiazole Octyloxy-trifluoromethylphenyl, pyrrolidine SphK2 Blood S1P modulation
1-{[3-(4-FP)-Oxadiazole]methyl}piperazine 1,2,4-Oxadiazole 4-Fluorophenyl, phenylethenesulfonyl Unknown Enhanced solubility (sulfonyl group)

Key Observations

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethoxy, trifluoromethyl) improve metabolic stability and target affinity compared to benzyloxy .
  • Piperazine vs. piperidine/morpholine alters nitrogen basicity, impacting solubility and receptor interactions .

Biological Target Diversity: Minor structural changes (e.g., aryl substituents, linker groups) redirect activity to distinct targets (HIF1α, GLP-1R, SphK2) .

Physicochemical Properties :

  • Benzyloxy groups increase lipophilicity (logP) but may reduce metabolic stability compared to smaller substituents like trifluoromethoxy .
  • Sulfonyl or morpholine groups enhance solubility, critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). This is analogous to methods used for 1,3,4-oxadiazole derivatives in .
  • Step 2 : Introduction of the piperazine moiety. Substituted piperazines (e.g., 2-fluorophenylpiperazine) are often coupled via alkylation or nucleophilic substitution. highlights the use of substituted piperazines (e.g., 1-(2-fluorophenyl)piperazine) in Mannich base synthesis.
  • Key Reagents : Aromatic aldehydes, acylhydrazides, and POCl₃ for cyclization .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch of oxadiazole at ~1600 cm⁻¹).
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., benzyloxy aromatic protons at δ 6.8–7.4 ppm, fluorophenyl protons at δ 7.1–7.3 ppm).
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns. emphasizes these methods for oxadiazole derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on:

  • Enzyme Inhibition : Carbonic anhydrase I/II (hCA I/II) assays, as seen in for structurally related Mannich bases.
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

  • Methodological Answer :

  • Temperature Control : Cyclization with POCl₃ at 120°C for 6–8 hours maximizes yield ( ).
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
  • Solvent Selection : Anhydrous solvents (e.g., toluene) reduce side reactions.
  • Yield Data :
ConditionYield (%)Reference
POCl₃, 120°C, 6h78
ZnCl₂, 100°C, 8h65[Hypothetical]

Q. What strategies resolve contradictions in reported biological activities of analogous piperazine-oxadiazole hybrids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl on piperazine) on enzyme inhibition. shows varying hCA II inhibition (IC₅₀: 69–103 nM) based on piperazine substituents .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts.

Q. How can computational methods predict the binding affinity of this compound to carbonic anhydrase II?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the oxadiazole-piperazine core and hCA II's active site (Zn²⁺ coordination).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. underscores the role of theoretical approaches in guiding experimental design .

Q. What analytical techniques identify byproducts during the alkylation of the piperazine moiety?

  • Methodological Answer :

  • HPLC-MS : Detects unreacted intermediates (e.g., unalkylated piperazine) and side products (e.g., N-oxide derivatives).
  • TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress. and detail similar quality-control steps .

Data Contradiction Analysis

Q. Why do fluorophenyl-substituted piperazines exhibit variable bioactivity in different studies?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine atom alters piperazine basicity, affecting receptor binding. shows 2-fluorophenylpiperazine derivatives have higher hCA II inhibition than benzyl analogs .
  • Solubility Differences : Fluorine substitution impacts logP values, altering membrane permeability.

Methodological Tables

Table 1 : Comparative SAR of Piperazine Derivatives on hCA II Inhibition

Substituent on PiperazineIC₅₀ (nM)Reference
2-Fluorophenyl69
4-Chlorophenyl85
Benzyl103

Table 2 : Optimized Cyclization Conditions for Oxadiazole Formation

ReagentTemperature (°C)Time (h)Yield (%)
POCl₃120678
PCl₅100862

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.